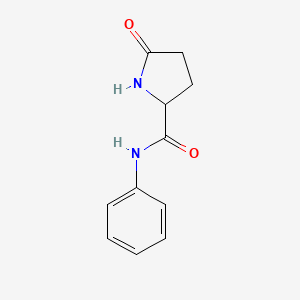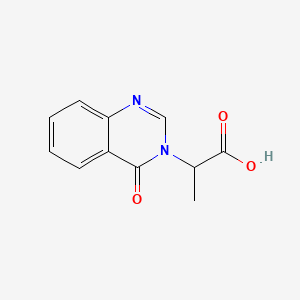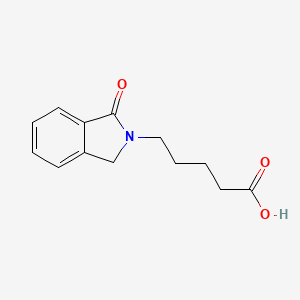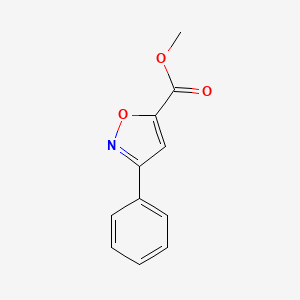
Methyl 3-phenylisoxazole-5-carboxylate
Vue d'ensemble
Description
Methyl 3-phenylisoxazole-5-carboxylate is a compound that falls within the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The phenyl group attached to the isoxazole ring contributes to the compound's chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related isoxazole compounds has been explored in various studies. For instance, a prodrug of an antiarthritic agent was synthesized through a cycloaddition reaction followed by hydrolysis, demonstrating the versatility of isoxazole synthesis . Another study reported the high-throughput synthesis of a library of methyl 3,5-diaryl-isoxazoline-5-carboxylates, showcasing the efficiency of one-pot synthesis methods for isoxazole derivatives . Additionally, a one-pot synthesis approach was used to create methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles, indicating the potential for creating diverse isoxazole-based structures .
Molecular Structure Analysis
Isoxazole derivatives exhibit interesting structural features due to the presence of the isoxazole ring. The molecular structure of these compounds can be manipulated by introducing different substituents, which can significantly affect their chemical behavior and biological activity. For example, the introduction of a trifluoromethyl group has been shown to be beneficial for the anti-inflammatory properties of certain isoxazole compounds .
Chemical Reactions Analysis
Isoxazole compounds can undergo various chemical reactions, which are essential for creating pharmacologically active molecules or intermediates for further synthesis. Bromination of the methyl group on an isoxazole ring has been studied, leading to the synthesis of precursors for other isoxazole-fused heterocycles . The reactivity of the isoxazole ring allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the ring. For instance, some isoxazole compounds have been found to exhibit liquid crystalline properties, which could be of interest in materials science . The basicity and acidity of isoxazole derivatives have also been studied, revealing that isoxazol-5-ones can have acid strengths comparable to carboxylic acids .
Applications De Recherche Scientifique
Photochemical Studies
Methyl 3-phenylisoxazole-5-carboxylate and its derivatives are significant in photochemical research. For instance, studies on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related compound, have been conducted to understand its photochemistry and vibrational spectra. This research involved synthesizing the compound, isolating it in low-temperature matrices, and studying it using FTIR spectroscopy. These studies are pivotal in understanding the photophysical behavior of such compounds (Lopes et al., 2011).
Synthesis and Biological Activity
Methyl 3-phenylisoxazole-5-carboxylate derivatives play a crucial role in the synthesis of various biologically active compounds. One study describes the synthesis of derivatives containing isoxazole and isothiazole moieties, which showed synergistic effects in bioassays when mixed with certain antitumor drugs (Kletskov et al., 2018).
Structural and Spectral Investigations
Research has also been conducted on the structural and spectral properties of methyl 3-phenylisoxazole-5-carboxylate derivatives. These studies often involve a combination of experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and crystallography, to elucidate the structural characteristics of these compounds (Smith et al., 1991).
Reactivity and Synthetic Applications
The reactivity of methyl 3-phenylisoxazole-5-carboxylate is crucial in synthetic chemistry. Detailed investigations on its bromination and reactions with electrophilic compounds provide insights into synthesizing various heterocyclic compounds (Roy et al., 2004). Additionally, its use in synthesizing xanthine oxidase inhibitors highlights its potential in medicinal chemistry (Wang et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-phenyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKYDGBJLXLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenylisoxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



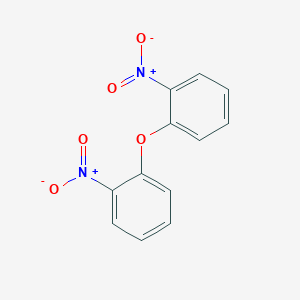
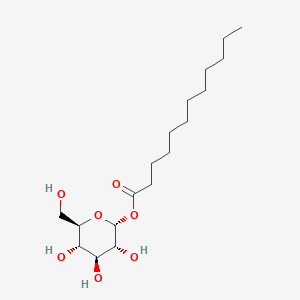
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
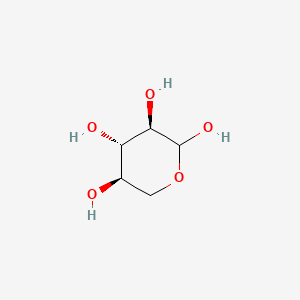

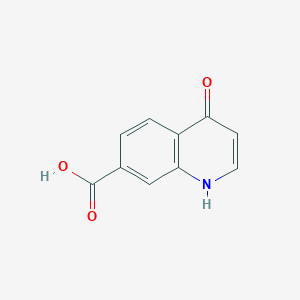

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)
![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)
